2-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxybutanedioic acid
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Overview
Description
5’-O-(4,4’-Dimethoxytrityl)-thymidine-3’-O-succinic acid: is a derivative of thymidine, a nucleoside component of DNA. This compound is often used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. The 4,4’-dimethoxytrityl (DMT) group serves as a protecting group for the 5’-hydroxyl function of thymidine, while the succinic acid moiety is used to link the nucleoside to solid supports during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-thymidine-3’-O-succinic acid typically involves the following steps:
Protection of Thymidine: Thymidine is first protected at the 5’-hydroxyl position with the 4,4’-dimethoxytrityl (DMT) group.
Succinylation: The protected thymidine is then reacted with succinic anhydride in the presence of a base like pyridine to introduce the succinic acid moiety.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the DMT group and the thymidine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Detritylation: Strong acids like dichloroacetic acid or trichloroacetic acid are used for detritylation.
Major Products Formed:
Scientific Research Applications
Chemistry:
- Used in the solid-phase synthesis of oligonucleotides and polythymidylic acids .
- Employed in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside .
Biology:
Medicine:
Industry:
Mechanism of Action
The primary mechanism of action involves the protection and deprotection of the 5’-hydroxyl group of thymidine. The DMT group protects the hydroxyl group during synthesis, preventing unwanted reactions. Upon completion of the synthesis, the DMT group is removed under acidic conditions, exposing the hydroxyl group for further reactions .
Comparison with Similar Compounds
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine: Similar in structure but lacks the succinic acid moiety.
5’-O-(4,4’-Dimethoxytrityl)-thymidine-3’-O-(2-cyanoethyl N,N-diisopropylphosphoramidite): Used in oligonucleotide synthesis but has a different functional group at the 3’-position.
Uniqueness:
Properties
Molecular Formula |
C35H36N2O11 |
---|---|
Molecular Weight |
660.7 g/mol |
IUPAC Name |
2-[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxybutanedioic acid |
InChI |
InChI=1S/C35H36N2O11/c1-21-19-37(34(43)36-32(21)40)30-17-27(47-28(33(41)42)18-31(38)39)29(48-30)20-46-35(22-7-5-4-6-8-22,23-9-13-25(44-2)14-10-23)24-11-15-26(45-3)16-12-24/h4-16,19,27-30H,17-18,20H2,1-3H3,(H,38,39)(H,41,42)(H,36,40,43) |
InChI Key |
LWARXVFARBSVST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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